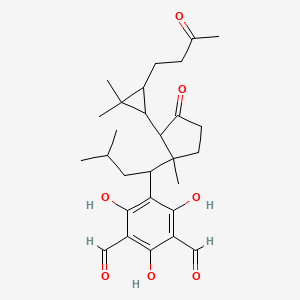

Macrocarpal N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[1-[2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPNGYABEKLGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eucalyptone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

172617-99-1 | |

| Record name | Eucalyptone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 147 °C | |

| Record name | Eucalyptone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Macrocarpal N from Eucalyptus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Macrocarpal N, a member of the phloroglucinol-terpene adduct class of natural products, has been identified and isolated from species of the Eucalyptus genus, notably Eucalyptus globulus. These compounds, characterized by a complex chemical architecture combining a phloroglucinol core with a sesquiterpene or diterpene moiety, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, drawing upon established methodologies for the broader family of macrocarpals. Detailed experimental protocols, data presentation standards, and workflow visualizations are provided to support further research and development efforts targeting this promising natural product.

Introduction

The genus Eucalyptus is a rich source of bioactive secondary metabolites.[1] Among these, the macrocarpals, a class of phloroglucinol-terpene adducts, have emerged as compounds of significant pharmacological interest.[1] The unique structure of these molecules, featuring a substituted phloroglucinol ring linked to a complex terpene skeleton, underpins their diverse biological activities, which include antibacterial, antifungal, and enzyme inhibitory properties.[2][3][4]

This compound has been identified as a constituent of Eucalyptus globulus leaves, co-occurring with other known macrocarpals such as D, I, L, and O.[5] While the body of literature specifically detailing this compound is nascent, the established protocols for the isolation and characterization of its analogues provide a robust framework for its study. This guide synthesizes the available information to present a detailed technical overview for researchers.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in Table 1. This data is essential for its detection, isolation, and characterization.

Table 1: Physicochemical Identifiers of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₈O₇ | PubChem |

| Molecular Weight | 486.6 g/mol | PubChem |

| Canonical SMILES | CC1=C(C(C(C(C1=O)O)CC(C)C(C)C)O)C(=O)C2=C(C(=C(C=C2O)O)C=O)O | PubChem |

| InChI Key | N/A | N/A |

Note: N/A indicates data not available in the cited sources.

Experimental Protocols

The following protocols are based on established methods for the isolation of macrocarpals from Eucalyptus species, particularly E. globulus and E. macrocarpa.[3][4][5]

Plant Material Collection and Preparation

-

Fresh leaves of Eucalyptus globulus are collected and authenticated.

-

The leaves are air-dried or freeze-dried to remove moisture content.

-

The dried leaves are ground into a fine powder to increase the surface area for extraction.

Extraction

-

The powdered leaf material is subjected to exhaustive extraction with an organic solvent. A common method involves refluxing with 80% acetone or 95% ethanol.[4][5] An alternative is maceration with methanol at room temperature.[3]

-

The resulting crude extract is filtered to remove solid plant debris.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

Solvent Partitioning and Fractionation

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform or ethyl acetate, to separate compounds based on their polarity.[3][4]

-

The bioactivity of each fraction is typically assessed (e.g., antibacterial assay) to guide the isolation process. The macrocarpals are generally found in the moderately polar fractions (e.g., ethyl acetate or chloroform).[4]

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

-

Silica Gel Column Chromatography: The active fraction is subjected to open column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity.[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with macrocarpals are further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the mobile phase. This step is effective in removing pigments and other polymeric materials.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (RP-HPLC) on a C18 or C8 column.[3] A typical mobile phase is a gradient of methanol and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.[3] Fractions corresponding to individual peaks are collected, and the solvent is removed to yield the pure compound.

Structural Elucidation Data

Table 2: Representative Spectroscopic Data for Macrocarpal Characterization (Example: Macrocarpal A)

| Technique | Data Type | Observed Values (for Macrocarpal A) |

| ¹H-NMR | Chemical Shifts (δ) in CDCl₃ | Signals corresponding to aromatic protons, aldehydic protons, methyl groups, and methine protons on the terpene scaffold. |

| ¹³C-NMR | Chemical Shifts (δ) in CDCl₃ | Resonances for carbonyl carbons, aromatic carbons, and a complex set of signals for the terpene moiety. |

| Mass Spectrometry (MS) | m/z | Molecular ion peak and characteristic fragmentation patterns revealing the phloroglucinol and terpene components. |

| UV Spectroscopy | λmax in EtOH | Absorption maxima characteristic of the substituted phloroglucinol chromophore (e.g., ~275 nm and ~393 nm).[6] |

| IR Spectroscopy | Wavenumber (cm⁻¹) in KBr | Bands indicating hydroxyl groups (~3390 cm⁻¹), C-H stretching (~2940 cm⁻¹), and carbonyl groups (~1610 cm⁻¹).[6] |

Biological Activity and Signaling Pathways

The biological activities of many macrocarpals have been investigated, revealing potent antibacterial and enzyme inhibitory effects. For instance, Macrocarpal C has been shown to inhibit the growth of the dermatophyte Trichophyton mentagrophytes. Its mechanism of action involves increasing fungal membrane permeability, leading to an influx of reactive oxygen species (ROS) and subsequent DNA fragmentation.[5] While the specific biological activities and signaling pathway interactions of this compound have not yet been extensively reported, it is plausible that it shares mechanisms with other members of its class due to structural similarities. The phloroglucinol core, common to all macrocarpals, is known to contribute to antispasmodic and anti-inflammatory effects through various mechanisms, including the inhibition of phosphodiesterases and modulation of ion channels.[7]

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Eucalyptus leaves.

Caption: General workflow for the isolation of this compound.

Postulated Antifungal Signaling Pathway

This diagram depicts a generalized signaling pathway for the antifungal activity of macrocarpals, based on the known mechanism of Macrocarpal C.

Caption: Postulated antifungal mechanism of action for this compound.

Conclusion

This compound represents a compelling target for natural product research and drug development. While specific data on its isolation yield, purity, and bioactivity are still forthcoming in dedicated studies, the established methodologies for the macrocarpal class provide a clear path forward for its investigation. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate and accelerate future research into this and other related compounds from the rich chemical diversity of the Eucalyptus genus. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Phloroglucin? [synapse.patsnap.com]

Macrocarpal N: An In-depth Technical Guide on its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals, a class of phloroglucinol derivatives primarily isolated from Eucalyptus species, have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of Macrocarpal N as an antimicrobial agent, with a focus on its effects on both bacterial and fungal pathogens. The information presented herein is intended to support further research and development of these promising natural compounds as novel antimicrobial therapeutics.

Data Presentation: Antimicrobial Activity of Macrocarpals

The antimicrobial efficacy of various macrocarpals has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against several microorganisms. The available data is summarized in the table below for comparative analysis.

| Macrocarpal | Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Macrocarpal A | Bacillus subtilis | Gram-positive bacterium | < 0.2 | [4] |

| Macrocarpal A | Staphylococcus aureus | Gram-positive bacterium | 0.4 | [4] |

| Macrocarpals B-G | Bacillus subtilis | Gram-positive bacterium | ~0.78 - 3.13 | [2] |

| Macrocarpals B-G | Staphylococcus aureus | Gram-positive bacterium | ~0.78 - 3.13 | [2] |

| Macrocarpals B-G | Micrococcus luteus | Gram-positive bacterium | ~0.78 - 3.13 | [2] |

| Macrocarpals B-G | Mycobacterium smegmatis | Gram-positive bacterium | ~0.78 - 3.13 | [2] |

| Macrocarpal C | Trichophyton mentagrophytes | Fungus (Dermatophyte) | 1.95 | [5] |

| Macrocarpals A, B, C | Porphyromonas gingivalis | Gram-negative bacterium | Growth strongly inhibited (specific MIC not stated) | [1] |

| Macrocarpals A, B, C | Prevotella intermedia | Gram-negative bacterium | Growth inhibited | [1] |

| Macrocarpals A, B, C | Prevotella nigrescens | Gram-negative bacterium | Growth inhibited | [1] |

| Macrocarpals A, B, C | Treponema denticola | Bacterium (Spirochete) | Growth inhibited | [1] |

Mechanism of Action: A Dual Approach

Macrocarpals exhibit distinct mechanisms of action against fungal and bacterial pathogens, highlighting their versatility as antimicrobial agents.

Antifungal Mechanism of Action: A Triad of Cellular Disruption

The antifungal activity of Macrocarpal C, particularly against the dermatophyte Trichophyton mentagrophytes, is characterized by a multi-pronged attack on cellular integrity.[5] The proposed signaling pathway involves:

-

Increased Membrane Permeability: Macrocarpal C treatment leads to a significant increase in the permeability of the fungal cell membrane. This disruption of the primary protective barrier of the cell is a critical initiating event in its antifungal action.[5]

-

Induction of Reactive Oxygen Species (ROS) Production: Following membrane damage, there is a notable increase in the intracellular production of ROS. This oxidative stress further damages cellular components, including proteins, lipids, and nucleic acids.[5]

-

DNA Fragmentation: The culmination of membrane damage and oxidative stress leads to DNA fragmentation, a hallmark of apoptosis or programmed cell death. This ultimately results in the inhibition of fungal growth.[5]

Antibacterial Mechanism of Action: Targeting Virulence Factors

The antibacterial activity of macrocarpals, particularly against periodontopathic bacteria such as Porphyromonas gingivalis, is primarily directed at inhibiting key virulence factors.[1][6] This mechanism involves:

-

Inhibition of Proteolytic Enzymes: Macrocarpals A, B, and C have been shown to inhibit the trypsin-like proteinase activity of P. gingivalis in a dose-dependent manner. These proteases are crucial for the bacterium's survival, nutrient acquisition, and tissue destruction in periodontal disease.[1][6]

-

Attenuation of Bacterial Adhesion: These compounds also significantly reduce the binding of P. gingivalis to surfaces, such as saliva-coated hydroxyapatite beads, which mimics the tooth surface.[1] By preventing adhesion, macrocarpals can inhibit the initial step of biofilm formation and colonization.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for assessing the antimicrobial mechanism of action of this compound.

Antifungal Mechanism of Action Assays

The following protocols are adapted from studies on Macrocarpal C's effect on Trichophyton mentagrophytes.[5][7]

1. Fungal Membrane Permeability Assay (SYTOX® Green Uptake)

-

Objective: To determine the effect of this compound on fungal cell membrane integrity.

-

Principle: SYTOX® Green is a fluorescent dye that can only enter cells with compromised plasma membranes. An increase in fluorescence intensity is indicative of membrane damage.

-

Protocol:

-

Culture the fungal cells to the desired growth phase.

-

Prepare a suspension of fungal cells in a suitable buffer (e.g., PBS).

-

Treat the fungal suspension with varying concentrations of this compound (e.g., 0.25 x MIC, 0.5 x MIC, 1 x MIC) and a vehicle control.

-

Incubate the treated cells for a defined period (e.g., 24 hours) at an appropriate temperature (e.g., 37°C).

-

Add SYTOX® Green to the fungal suspensions to a final concentration of 0.5 µM.

-

Measure the fluorescence intensity using a fluorescence spectrophotometer or a microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Compare the fluorescence of treated samples to the control to determine the percentage increase in SYTOX® Green uptake.

-

2. Reactive Oxygen Species (ROS) Production Assay

-

Objective: To quantify the intracellular production of ROS following treatment with this compound.

-

Principle: 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA) is a cell-permeable probe that fluoresces upon oxidation by ROS.

-

Protocol:

-

Culture fungal cells and treat with this compound at its MIC for various time points (e.g., 0.5, 1, and 3 hours).

-

After incubation, wash the cells and resuspend them in PBS.

-

Load the cells with 25 µM carboxy-H2DCFDA in PBS and incubate at 37°C for 30 minutes in the dark.

-

Wash the cells twice with pre-warmed PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Calculate the percentage increase in ROS production relative to the untreated control.

-

3. DNA Fragmentation Assay (TUNEL Assay)

-

Objective: To detect DNA fragmentation in fungal cells as an indicator of apoptosis.

-

Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA breaks by labeling the 3'-hydroxyl termini with labeled dUTP.

-

Protocol:

-

Treat fungal cells with this compound at its MIC for different durations.

-

Fix the cells according to the manufacturer's protocol for the chosen TUNEL assay kit.

-

Permeabilize the cells to allow entry of the labeling reagents.

-

Perform the TUNEL reaction by incubating the cells with terminal deoxynucleotidyl transferase and a fluorescently labeled dUTP analog.

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive cells.

-

Antibacterial Mechanism of Action Assays

The following are generalized protocols based on the methodologies used to study the effects of macrocarpals on P. gingivalis.[1]

1. Protease Inhibition Assay (Spectrofluorophotometric Method)

-

Objective: To determine the inhibitory effect of this compound on bacterial protease activity.

-

Principle: This assay uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the protease. A decrease in the rate of fluorescence increase indicates enzyme inhibition.

-

Protocol:

-

Prepare a crude or purified protease extract from the bacterial culture supernatant or cell lysate.

-

In a microplate, pre-incubate the protease with various concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a fluorogenic substrate specific for the protease of interest (e.g., a substrate for trypsin-like proteases).

-

Monitor the increase in fluorescence over time using a spectrofluorophotometer.

-

Calculate the initial reaction velocities for each concentration of this compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

2. Bacterial Adhesion Assay

-

Objective: To assess the ability of this compound to inhibit bacterial binding to a relevant surface.

-

Principle: This assay quantifies the attachment of bacteria to a substrate that mimics a biological surface, such as hydroxyapatite beads coated with saliva.

-

Protocol:

-

Prepare saliva-coated hydroxyapatite beads by incubating hydroxyapatite beads with clarified human saliva.

-

Grow the bacterial strain of interest in a suitable medium, potentially with a radiolabel (e.g., [3H]-thymidine) for ease of quantification.

-

Wash and resuspend the bacterial cells in a buffer.

-

Pre-incubate the bacterial suspension with different concentrations of this compound.

-

Add the treated bacterial suspension to the saliva-coated hydroxyapatite beads and incubate to allow for adhesion.

-

Wash the beads several times with buffer to remove non-adherent bacteria.

-

Quantify the number of adherent bacteria. If radiolabeled, this can be done by scintillation counting. Alternatively, adherent bacteria can be detached and quantified by plating and colony counting.

-

Calculate the percentage inhibition of adhesion for each concentration of this compound compared to the untreated control.

-

Conclusion

This compound represents a promising class of natural antimicrobial agents with multifaceted mechanisms of action. Its ability to disrupt fungal cell integrity through a cascade of events leading to cell death, and its targeted inhibition of key bacterial virulence factors, make it a compelling candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of macrocarpals as potential therapeutic agents to combat a range of microbial infections. Further research should focus on elucidating the specific molecular targets of macrocarpals and expanding the scope of their tested antimicrobial activity against a broader panel of clinically relevant pathogens.

References

A Comprehensive Technical Review of the Biological Activities of Macrocarpal N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal N, also known as Eucalyptone, is a naturally occurring formylated phloroglucinol compound (FPC) predominantly found in various species of the Eucalyptus genus. As a member of the macrocarpal family, it shares a characteristic structural motif consisting of a phloroglucinol dialdehyde moiety linked to a terpenoid component. This unique chemical architecture is believed to be the basis for the diverse biological activities observed within this class of compounds. While direct and extensive research on this compound is still emerging, studies on closely related macrocarpals and computational analyses provide significant insights into its therapeutic potential. This technical guide offers a comprehensive review of the known and predicted biological activities of this compound, including quantitative data from analogous compounds, detailed experimental methodologies, and a depiction of potential signaling pathways.

Quantitative Data on Biological Activities

Direct quantitative bioactivity data for this compound remains limited in publicly accessible literature. However, by examining the activities of structurally similar macrocarpals, we can infer its potential efficacy. The following table summarizes the available quantitative data for closely related macrocarpal compounds.

| Compound | Biological Activity | Assay | Target Organism/Cell Line | Result (IC₅₀/MIC) | Reference |

| Macrocarpal C | Antifungal | Broth Microdilution | Trichophyton mentagrophytes | MIC: 1.95 µg/mL | [1] |

| Macrocarpal I, Sildenafil, Neoandrographolide | Anticancer (in silico) | Molecular Docking | Colorectal Cancer (CRC) cell targets (PRL-3, CLIC4, THBS2, BGN) | Not Applicable | [2] |

| Eucalyptone (this compound) | Anticancer (in silico) | Molecular Docking | Ki-67 (proliferation marker) | Binding Energy: -8.1 kcal/mol | [3][4] |

Note: The data for Macrocarpal I and Eucalyptone are from computational studies and indicate potential activity that requires experimental validation.

Biological Activities and Potential Mechanisms of Action

The macrocarpal family of compounds has been reported to exhibit a range of biological activities. Based on the available literature for this compound and its analogues, the following activities are of significant interest for further investigation.

1. Antimicrobial Activity

Macrocarpals have demonstrated notable activity against a spectrum of microbes.

-

Antibacterial: Macrocarpals A, B, and C have shown efficacy against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. They are also effective against periodontopathic bacteria, with Porphyromonas gingivalis being particularly sensitive.[5][6]

-

Antifungal: Macrocarpal C is a potent antifungal agent against dermatophytes such as Trichophyton mentagrophytes.[1] Its mechanism is believed to involve the disruption of the fungal cell membrane, leading to increased permeability, the generation of reactive oxygen species (ROS), and ultimately, apoptosis through DNA fragmentation.[1]

2. Anticancer Activity

In silico studies have highlighted the potential of macrocarpals as anticancer agents.

-

A molecular docking study identified Macrocarpal I as a potential inhibitor of several protein targets associated with the growth and metastasis of colorectal cancer cells. The proposed mechanism involves the modulation of kinase activity, disruption of the cytoskeleton, and interference with DNA repair processes.[2]

-

Another computational analysis predicted that Eucalyptone (this compound) could act as an inhibitor of Ki-67, a key protein marker for cell proliferation.[3][4] This suggests a potential role for this compound in controlling the growth of cancer cells.

3. Anti-inflammatory Activity

While direct evidence for this compound is pending, extracts from plants containing macrocarpals have shown anti-inflammatory properties. The proposed mechanism involves the suppression of key inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).

4. Enzyme Inhibitory Activity

Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in the regulation of glucose metabolism.[7] This finding suggests a potential application for macrocarpals in the management of type 2 diabetes.

Experimental Protocols

The following are detailed methodologies for key experiments that have been or could be used to evaluate the biological activities of this compound.

1. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol is adapted from studies on other macrocarpals to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A fresh culture of the target microorganism (e.g., Trichophyton mentagrophytes) is grown on an appropriate agar medium. A suspension is prepared in sterile saline or broth and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate culture broth to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate also includes a positive control (microorganism with no compound) and a negative control (broth only). The plate is then incubated under optimal conditions for the specific microorganism (e.g., 28°C for 72 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

2. Anticancer Activity (MTT Assay for Cytotoxicity)

This assay is a standard colorimetric method to assess cell viability and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., colorectal or breast cancer lines) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically in a logarithmic dilution series). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition and Incubation: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

3. Anti-inflammatory Activity (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Reading and Analysis: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Based on existing research on macrocarpals and related compounds, the following diagrams illustrate potential signaling pathways and a general workflow for the investigation of this compound's biological activities.

Caption: Predicted antifungal mechanism of this compound based on Macrocarpal C data.

Caption: Predicted anticancer mechanism of this compound from in silico studies.

Caption: Predicted anti-inflammatory mechanism of this compound.

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound holds considerable promise as a bioactive natural product. While current knowledge is largely inferred from studies on its chemical relatives and computational models, the existing evidence strongly suggests potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. Future research should prioritize the isolation of pure this compound to facilitate comprehensive in vitro and in vivo studies. Elucidating its precise mechanisms of action and evaluating its safety and efficacy in preclinical models will be crucial steps in translating the therapeutic potential of this fascinating molecule into clinical applications.

References

- 1. Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. fbtjournal.com [fbtjournal.com]

- 4. fbtjournal.com [fbtjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Unveiling the Structural Architecture of Macrocarpals: A Spectroscopic Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

While specific spectroscopic data for a compound designated as "Macrocarpal N" is not extensively available in the public domain, its isolation from Eucalyptus globulus has been reported.[1] This guide focuses on the detailed spectroscopic data and structural elucidation methodologies for closely related and well-characterized macrocarpals, providing a foundational understanding that can be extrapolated to newer members of this class, such as this compound. The primary techniques underpinning the structural determination of these complex natural products are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3][4][5]

Spectroscopic Data of Key Macrocarpals

The structural elucidation of macrocarpals is heavily reliant on one- and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry.[2][3][4][5] The following tables summarize the ¹H and ¹³C NMR spectral data for Macrocarpals B, D, and G, which have been comprehensively analyzed.[6]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Macrocarpal B (in CD₃OD) [6]

| Carbon No. | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 193.8 | 10.07 (s) |

| 2 | 193.8 | 10.07 (s) |

| 3 | 172.2 | - |

| 4 | 172.1 | - |

| 5 | 171.0 | - |

| 6 | 154.2 | - |

| 7 | 123.4 | 5.64 (s) |

| 8 | 110.4 | - |

| 9 | 107.4 | - |

| 10 | 59.0 | 1.96 |

| 11 | 41.5 | 1.26, 0.91 |

| 12 | 50.9 | 1.13 |

| 13 | 45.9 | 1.61, 1.43 |

| 14 | 42.8 | 1.13 |

| 15 | 41.5 | 1.26, 0.91 |

| 16 | 37.5 | 2.32, 1.26 |

| 17 | 31.5 | 0.56 |

| 19 | 29.0 | 0.56 |

| 20 | 27.9 | 0.49 |

| 21 | 25.8 | 1.51 |

| 24 | 22.1 | 1.07, 0.91 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Macrocarpal D (in CD₃OD) [6]

| Carbon No. | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 193.8 | 10.07 (s) |

| 2 | 193.8 | 10.07 (s) |

| 3 | 172.2 | - |

| 4 | 172.1 | - |

| 5 | 171.0 | - |

| 6 | 154.2 | - |

| 7 | 123.4 | 5.64 (s) |

| 8 | 110.4 | - |

| 9 | 107.4 | - |

Note: A complete data table for Macrocarpal D was not available in the provided search results. The available data for the phloroglucinol core is presented.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Macrocarpal G (in CD₃OD) [6]

| Carbon No. | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 195.0 | 10.10 (s) |

| 2 | 194.8 | 10.08 (s) |

| 3 | 172.4 | - |

| 4 | 172.0 | - |

| 5 | 171.2 | - |

| 6 | 155.0 | - |

| 7 | 124.0 | 5.70 (s) |

| 8 | 110.5 | - |

| 9 | 107.6 | - |

¹H-NMR spectra for Macrocarpals A, B, and C in a buffered DMSO solution have also been reported, showing characteristic signals for their methyl groups between 0.5–1.5 ppm.[7]

Experimental Protocols

The isolation and structural elucidation of macrocarpals follow a systematic workflow involving extraction, chromatographic separation, and spectroscopic analysis.

1. Isolation of Macrocarpals

A common procedure for the isolation of macrocarpals from Eucalyptus species is as follows:[6]

-

Extraction: The plant material (e.g., leaves) is extracted with a solvent such as 80% acetone.[6]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning. For instance, an acetone extract can be fractionated with ethyl acetate.[6] The resulting fractions are often tested for biological activity to guide the isolation process.[8][9]

-

Chromatographic Separation: The active fraction is further purified using a combination of chromatographic techniques:

-

Silica Gel Column Chromatography: Used for initial separation of compounds based on polarity.[6]

-

Sephadex LH-20 Column Chromatography: Effective for separating compounds based on size and polarity.[6]

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of individual macrocarpals.[6][10]

-

2. Structural Elucidation

The purified macrocarpals are then subjected to a suite of spectroscopic analyses to determine their chemical structure:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[4] Tandem MS (MS/MS) experiments provide valuable information about the fragmentation patterns, which helps in identifying structural motifs.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D and 2D NMR experiments is crucial for elucidating the complete chemical structure.[2][3][5]

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular skeleton.[2]

-

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of macrocarpals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity [mdpi.com]

- 4. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Challenges of Macrocarpal N: A Technical Guide to its Anticipated Solubility and Stability Characteristics

For Immediate Release

[City, State] – [Date] – This technical guide addresses the solubility and stability of Macrocarpal N, a phloroglucinol dialdehyde diterpene derivative. As a member of the macrocarpal family of compounds isolated from Eucalyptus species, its physicochemical properties are of significant interest to researchers in drug discovery and natural product chemistry. While specific experimental data for this compound is not extensively available in current literature, this document provides a comprehensive overview of the anticipated characteristics based on the well-documented behavior of structurally related macrocarpals, such as Macrocarpal A, B, and C.

This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to inform experimental design, formulation development, and analytical method validation.

Introduction to Macrocarpals

Macrocarpals are a class of complex phloroglucinol-diterpenoid adducts known for their diverse biological activities, including antibacterial and anti-inflammatory properties.[1] Structurally, they consist of a phloroglucinol core, which imparts polarity, and a larger, more nonpolar diterpene moiety. This amphipathic nature governs their solubility and stability. This compound, with a molecular formula of C₂₈H₃₈O₇ and a molecular weight of 486.6 g/mol , is expected to share these foundational traits.[2][3][4][5]

Predicted Solubility Profile of this compound

The solubility of macrocarpals is dictated by the "like dissolves like" principle, where the large nonpolar diterpene tail suggests good solubility in organic solvents, while the polar phloroglucinol head allows for some interaction with more polar solvents.[6][7][8][9] Based on extraction and chromatographic procedures for related macrocarpals, the following solubility characteristics can be inferred.

Table 1: Anticipated Solubility of this compound in Common Solvents

| Solvent Class | Specific Solvents | Expected Solubility | Rationale/Supporting Evidence |

| Nonpolar Organic | n-Hexane | Low to Moderate | Used in partitioning, suggesting some solubility.[1] |

| Moderately Polar Organic | Chloroform, Dichloromethane, Ethyl Acetate | High | Commonly used as eluents in silica gel chromatography for macrocarpals.[1][10] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Acetone is used for initial extraction from plant material.[1] DMSO and DMF are common solvents for preparing stock solutions of polar compounds. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Methanol is used in recrystallization and as a mobile phase component in HPLC.[1][10][11] |

| Aqueous Solutions | Water, Buffered Solutions | Low to Sparingly Soluble | The large hydrophobic diterpene moiety limits aqueous solubility. Aggregation of macrocarpals has been observed in aqueous/DMSO mixtures.[12][13] |

Stability Characteristics and Degradation Pathways

The stability of macrocarpals is influenced by the phloroglucinol core, which is susceptible to certain degradation pathways. Forced degradation studies on phloroglucinol itself have shown susceptibility to oxidative and alkaline conditions.[14]

Table 2: Predicted Stability Profile of this compound

| Condition | Expected Stability | Potential Degradation Products | Rationale/Supporting Evidence |

| Thermal Stress (Dry Heat) | Likely Stable | Minimal degradation | Phloroglucinol is relatively stable under dry heat conditions.[14] |

| Acidic Hydrolysis | Likely Stable | Minimal degradation | Phloroglucinol shows stability in acidic conditions.[14] |

| Alkaline Hydrolysis | Susceptible to Degradation | Ring-opened or rearranged structures | The phloroglucinol ring is known to be susceptible to degradation under alkaline conditions.[14] |

| Oxidative Stress (e.g., H₂O₂) | Susceptible to Degradation | Oxidized derivatives of the phloroglucinol ring | Phloroglucinol is susceptible to oxidation.[14] |

| Photolytic Stress (UV/Vis Light) | Moderately Stable | Potential for chromophore degradation | Macrocarpals possess a UV-absorbing chromophore which could be susceptible to photodegradation over extended exposure.[1] |

Long-Term Storage Recommendations: For solid this compound, long-term storage at -20°C in a dry, dark environment is recommended to minimize degradation.[3] Stock solutions in organic solvents should be stored at -80°C and used promptly.[3]

Experimental Protocols

The following are generalized experimental protocols for the extraction, purification, and analysis of macrocarpals, which can be adapted for this compound.

Extraction and Isolation

-

Extraction: Macerate dried and powdered Eucalyptus leaves with 80% acetone.[1]

-

Solvent Partitioning: Concentrate the acetone extract and partition it with ethyl acetate to separate compounds based on polarity.[1]

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Utilize a step gradient of chloroform and methanol to fractionate the ethyl acetate extract.[10]

-

Sephadex LH-20 Column Chromatography: Further purify fractions using methanol as the eluent.[10]

-

High-Performance Liquid Chromatography (HPLC): Employ reversed-phase HPLC with a mobile phase of methanol, water, and acetic acid for final purification.[1]

-

Analytical Methods for Stability Assessment

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water with a small percentage of acetic or phosphoric acid to ensure good peak shape.[1][14]

-

Detection: UV detection at the λmax of the phloroglucinol chromophore (around 275 nm).[10]

-

Forced Degradation Analysis: Subject a solution of the macrocarpal to stress conditions (acid, base, peroxide, heat, light) and analyze the resulting mixture by HPLC to separate the parent compound from any degradants.[14]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural elucidation and can be employed to characterize degradation products.[1][10][11][12]

-

Mass Spectrometry (MS): Used to determine the molecular weight of the parent compound and its degradation products.[1][12]

Visualizing Experimental and Logical Workflows

To aid in the practical application of this guide, the following diagrams illustrate key processes.

Caption: General workflow for the isolation and characterization of macrocarpals.

Caption: Experimental workflow for assessing the stability of this compound.

Conclusion

While specific data for this compound remains to be fully elucidated, the extensive research on related macrocarpals provides a robust framework for predicting its solubility and stability. It is anticipated to be soluble in a range of organic solvents and show susceptibility to degradation under oxidative and alkaline conditions. The experimental protocols and workflows presented here offer a starting point for researchers to develop and validate methods for the handling, formulation, and analysis of this promising natural product. Further studies are warranted to confirm these predicted characteristics for this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 221899-21-4 this compound AKSci W2279 [aksci.com]

- 3. targetmol.com [targetmol.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 221899-21-4 | CAS DataBase [chemicalbook.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijrpns.com [ijrpns.com]

The Enigmatic Pathway: An In-depth Technical Guide to the Biosynthesis of Macrocarpal N in Eucalyptus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal N, a complex phloroglucinol-sesquiterpene adduct found in Eucalyptus species, belongs to a class of specialized metabolites known as formylated phloroglucinol compounds (FPCs). These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. This technical guide provides a comprehensive exploration of the proposed biosynthetic pathway of this compound, methodologies for its elucidation, and quantitative analysis. While the complete enzymatic cascade remains to be fully characterized, this document synthesizes current knowledge to present a putative pathway and a detailed roadmap for its experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through the convergence of two major metabolic pathways: the phloroglucinol pathway and the terpenoid biosynthetic pathway. The final key step is believed to be a Diels-Alder cycloaddition reaction.

Phloroglucinol Moiety Biosynthesis

The phloroglucinol core is likely derived from the acetate pathway. The key steps are proposed as follows:

-

Activation of Acetyl-CoA: Acetyl-CoA is carboxylated to Malonyl-CoA.

-

Polyketide Synthesis: A type III polyketide synthase (PKS) catalyzes the condensation of one molecule of a starter CoA-ester (e.g., isovaleryl-CoA) with three molecules of malonyl-CoA to form a linear tetraketide intermediate.

-

Cyclization and Aromatization: The tetraketide undergoes intramolecular C-acylation (Claisen condensation) followed by aromatization to yield the phloroglucinol scaffold.

-

Formylation and other modifications: Formyltransferases and other modifying enzymes are proposed to act on the phloroglucinol ring to generate the specific substituted phloroglucinol precursor required for this compound synthesis.

Sesquiterpene Moiety Biosynthesis

The C15 sesquiterpene portion of this compound is synthesized via the mevalonate (MVA) pathway in the cytosol:

-

Synthesis of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Acetyl-CoA is converted through a series of enzymatic steps to the five-carbon building blocks, IPP and DMAPP.

-

Formation of Farnesyl Pyrophosphate (FPP): Geranyl pyrophosphate (GPP) synthase and farnesyl pyrophosphate synthase (FPPS) catalyze the sequential condensation of IPP and DMAPP to form the C15 precursor, FPP.

-

Sesquiterpene Synthesis: A specific sesquiterpene synthase (TPS) catalyzes the cyclization of FPP to form the unique sesquiterpene scaffold of this compound. The exact structure of this sesquiterpene precursor is yet to be definitively identified.

The Convergent Step: A Putative Diels-Alder Cycloaddition

The final step in the biosynthesis of this compound is proposed to be an enzyme-catalyzed [4+2] cycloaddition (Diels-Alder reaction) between the activated phloroglucinol derivative (acting as the dienophile) and the sesquiterpene (acting as the diene). The existence of a specific "Diels-Alderase" enzyme in Eucalyptus for this reaction is a key hypothesis that requires experimental validation.[1][2][3][4][5]

Data Presentation

Currently, there is a lack of specific quantitative data for this compound in the literature. However, methods for the quantification of other FPCs in Eucalyptus have been established and can be adapted for this compound. The following table outlines the type of quantitative data that should be collected.

Table 1: Quantitative Analysis of this compound and its Precursors in Eucalyptus spp.

| Analyte | Plant Tissue | Species | Developmental Stage | Concentration (µg/g dry weight) | Analytical Method | Reference |

| This compound | Leaves, Bark, Buds | E. globulus, E. camaldulensis, etc. | Young, Mature | To be determined | UHPLC-DAD-ESI-Q-TOF-MS/MS | [6][7] |

| Putative Phloroglucinol Precursor | Leaves | E. globulus | Young | To be determined | LC-MS/MS | |

| Putative Sesquiterpene Precursor | Leaves | E. globulus | Young | To be determined | GC-MS or LC-MS/MS |

Experimental Protocols

The elucidation of the complete biosynthetic pathway of this compound requires a multi-faceted approach. The following protocols outline the key experiments.

Protocol 1: Isolation and Structural Elucidation of this compound and Biosynthetic Intermediates

-

Plant Material: Collect fresh leaves of a Eucalyptus species known to produce macrocarpals (e.g., Eucalyptus globulus).

-

Extraction: Macerate the dried and ground leaves with 95% ethanol at room temperature. Concentrate the extract under reduced pressure.[8]

-

Fractionation: Partition the crude extract between n-hexane and methanol to separate compounds based on polarity.

-

Chromatographic Purification: Subject the methanol fraction to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound and potential precursors.

-

Structure Elucidation: Determine the chemical structures of the isolated compounds using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HR-MS).[9]

Protocol 2: Gene Discovery for Phloroglucinol and Sesquiterpene Biosynthesis

-

Transcriptome Analysis: Perform RNA-sequencing on different tissues (leaves, bark, buds) and developmental stages of the selected Eucalyptus species to identify candidate genes involved in the biosynthesis of the phloroglucinol and sesquiterpene precursors. Look for co-expression patterns of candidate genes with the accumulation of this compound.

-

Candidate Gene Identification: Identify putative polyketide synthases (PKSs), acyl-activating enzymes, formyltransferases, terpene synthases (TPSs), and cytochrome P450s based on sequence homology to known biosynthetic genes.

-

Functional Characterization:

-

Heterologous Expression: Clone the candidate genes into a suitable expression host (e.g., E. coli or Saccharomyces cerevisiae) to produce the corresponding enzymes.

-

Enzyme Assays: Perform in vitro assays with the purified recombinant enzymes and hypothesized substrates to confirm their function. For example, provide a putative starter CoA-ester and malonyl-CoA to a candidate PKS to verify the formation of the phloroglucinol scaffold. Similarly, provide FPP to a candidate TPS to identify the sesquiterpene product.

-

Protocol 3: Identification of the Putative Diels-Alderase

-

Protein Extraction: Extract total protein from young Eucalyptus leaves, the tissue with the highest predicted accumulation of this compound.

-

In Vitro Assay: Incubate the protein extract with the biosynthesized or chemically synthesized phloroglucinol and sesquiterpene precursors.

-

Product Analysis: Analyze the reaction mixture using LC-MS/MS to detect the formation of this compound.

-

Enzyme Purification: If the formation of this compound is observed, purify the responsible enzyme using a combination of protein chromatography techniques (e.g., ammonium sulfate precipitation, ion-exchange, size-exclusion, and affinity chromatography).

-

Protein Identification: Identify the purified protein using proteomics techniques (e.g., LC-MS/MS-based peptide sequencing).

-

Gene Cloning and Functional Verification: Based on the protein sequence, clone the corresponding gene and verify its function through heterologous expression and in vitro assays as described in Protocol 2.

Mandatory Visualization

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Elucidating this compound Biosynthesis

Caption: Experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound in Eucalyptus plants presents a fascinating example of the convergence of major metabolic pathways to create a complex and bioactive natural product. While the proposed pathway provides a logical framework, significant experimental work is required for its complete elucidation. The identification and characterization of the enzymes involved, particularly the putative Diels-Alderase, will be a landmark achievement in the field of plant biochemistry and will open avenues for the biotechnological production of these valuable compounds for pharmaceutical applications. The protocols and workflows outlined in this guide provide a robust starting point for researchers embarking on this exciting scientific journey.

References

- 1. Discovery and investigation of natural Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. First natural Diels–Alder enzyme discovered in mulberry tree | Research | Chemistry World [chemistryworld.com]

- 4. The evolutionary origin of naturally occurring intermolecular Diels-Alderases from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic catalysis of the Diels-Alder reaction in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]

- 8. Chemistry and biology of biosynthetic Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Macrocarpal N Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of formylated phloroglucinol meroterpenoids, hybrid natural products characterized by a phloroglucinol core linked to a terpenoid moiety. First discovered in Eucalyptus species, these compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the identification of Macrocarpal N analogues and derivatives in nature, with a focus on their sources, isolation methodologies, structural elucidation, and known biological mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Natural Sources of Macrocarpal Analogues and Derivatives

The primary natural sources of macrocarpals are various species of the Eucalyptus genus, a diverse group of flowering trees and shrubs in the myrtle family, Myrtaceae. Specific species that have been identified as producers of these compounds are detailed in Table 1.

Table 1: Natural Sources of Identified Macrocarpal Analogues and Derivatives

| Compound | Natural Source(s) | Reference(s) |

| Macrocarpal A | Eucalyptus macrocarpa, Eucalyptus globulus | [1][2] |

| Macrocarpal B | Eucalyptus macrocarpa, Eucalyptus globulus | [3] |

| Macrocarpal C | Eucalyptus globulus | [2][3] |

| Macrocarpal D | Eucalyptus macrocarpa | [4] |

| Macrocarpal E | Eucalyptus macrocarpa | [4] |

| Macrocarpal G | Eucalyptus macrocarpa | [3] |

| Macrocarpal H | Eucalyptus globulus | [4] |

| Macrocarpal I | Eucalyptus globulus | [4][5] |

| Macrocarpal J | Eucalyptus globulus | [4] |

| This compound | Not explicitly stated in the provided search results, but related compounds are from Eucalyptus species. | [6] |

| Eurobusones A-D | Eucalyptus robusta | [3] |

Experimental Protocols for Isolation and Identification

The isolation and structural elucidation of macrocarpals from their natural sources typically involve a series of chromatographic and spectroscopic techniques. The general workflow for these processes is outlined below.

General Experimental Workflow for Macrocarpal Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Macrocarpals in the Chemical Ecology of Eucalyptus: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Eucalyptus is a cornerstone of many terrestrial ecosystems, largely due to its unique chemical profile. Among the myriad of secondary metabolites produced by these plants, macrocarpals have emerged as a significant class of compounds with potent biological activities. This technical guide provides a comprehensive overview of the role of macrocarpals in the chemical ecology of Eucalyptus. It details their chemical diversity, biological functions as antimicrobial and antiherbivore agents, and the experimental methodologies used for their study. Quantitative data on their bioactivity is presented in a structured format, and key processes, including experimental workflows and mechanisms of action, are visualized through detailed diagrams. This document serves as a critical resource for researchers and professionals engaged in natural product chemistry, chemical ecology, and drug discovery.

Note on "Macrocarpal N": Initial database searches for "this compound" did not yield a specifically named compound. Scientific literature extensively documents a class of compounds known as macrocarpals, designated with letters such as A, B, C, and so on. It is presumed that the query refers to this broader class of phloroglucinol-terpene adducts, which will be the focus of this guide.

Introduction to Macrocarpals in Eucalyptus

Macrocarpals are a class of formylated phloroglucinol compounds (FPCs) that are characteristic secondary metabolites of many Eucalyptus species.[1] These compounds are adducts of a phloroglucinol derivative and a terpene moiety, resulting in a diverse array of complex structures.[2] Their presence in Eucalyptus foliage and other tissues plays a crucial role in the plant's defense mechanisms against a variety of environmental pressures, including microbial pathogens and herbivores.[1][3] The unique chemical architecture of macrocarpals has also attracted significant interest from the pharmaceutical and agrochemical industries due to their broad spectrum of biological activities.

Chemical Diversity of Macrocarpals

Macrocarpals are structurally diverse, with variations arising from the nature of both the phloroglucinol and terpene precursors. The phloroglucinol core is typically acylated and formylated, while the terpene component can be a monoterpene or a sesquiterpene, leading to a wide range of congeners. Several macrocarpals have been isolated and characterized from various Eucalyptus species, including E. macrocarpa and E. globulus.[4][5][6]

Known macrocarpals include, but are not limited to:

-

Macrocarpal A[4]

-

Macrocarpal B[5]

-

Macrocarpal D[5]

-

Macrocarpal E[8]

-

Macrocarpal G[5]

-

Macrocarpals H, I, and J[6]

-

Macrocarpals P and Q[9]

The structural elucidation of these compounds has been primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][9]

Role in Chemical Ecology

The primary ecological role of macrocarpals is defensive. They contribute significantly to the chemical arsenal that Eucalyptus employs to deter herbivores and inhibit the growth of microbial pathogens.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial properties of macrocarpals against a range of bacteria and fungi. They are particularly effective against Gram-positive bacteria.[4] For instance, Macrocarpal A has shown significant inhibitory activity against Bacillus subtilis and Staphylococcus aureus.[4][10] Macrocarpals A, B, and C have also been shown to inhibit the growth of periodontopathic bacteria, with Porphyromonas gingivalis being particularly susceptible.[11][12][13]

The antifungal activity of macrocarpals is also well-documented. Macrocarpal C, isolated from Eucalyptus globulus, has demonstrated significant antifungal activity against the dermatophyte Trichophyton mentagrophytes.[14]

Anti-herbivore Defense

Macrocarpals, as part of the broader group of FPCs, are key feeding deterrents for various herbivores.[3] The concentration of these compounds in Eucalyptus leaves can significantly influence the foraging behavior of specialist folivores such as the koala (Phascolarctos cinereus).[3] The bitter taste and potential toxicity of macrocarpals are thought to be the primary mechanisms of deterrence.[15] This chemical defense is a critical factor in the survival and regeneration of Eucalyptus forests, particularly in environments with high herbivore pressure.

Quantitative Bioactivity Data

The following tables summarize the reported minimum inhibitory concentrations (MICs) of various macrocarpals against different microorganisms, providing a quantitative measure of their antimicrobial potency.

| Macrocarpal | Microorganism | MIC (µg/mL) | Reference |

| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [4] |

| Staphylococcus aureus FDA209P | 0.4 | [4] | |

| Porphyromonas gingivalis ATCC 33277 | 1 | [12] | |

| Porphyromonas gingivalis W50 | 5 | [12] | |

| Macrocarpal B | Porphyromonas gingivalis ATCC 33277 | 1 | [12] |

| Porphyromonas gingivalis W50 | 5 | [12] | |

| Macrocarpal C | Porphyromonas gingivalis ATCC 33277 | 0.5 | [12] |

| Porphyromonas gingivalis W50 | 1 | [12] | |

| Trichophyton mentagrophytes | 1.95 | [14] | |

| Macrocarpals (H, I, J) | Oral pathogenic microorganisms | 0.20 - 6.25 | [6] |

Table 1: Antibacterial and Antifungal Activity of Macrocarpals.

Experimental Protocols

The study of macrocarpals involves a series of established experimental procedures for their extraction, isolation, and characterization, as well as for the evaluation of their biological activities.

Extraction and Isolation of Macrocarpals

A general protocol for the extraction and isolation of macrocarpals from Eucalyptus leaves is as follows:

-

Plant Material Collection and Preparation: Fresh or dried leaves of the target Eucalyptus species are collected. The leaves are typically ground into a fine powder to increase the surface area for extraction.[5][14]

-

Solvent Extraction: The powdered leaf material is extracted with an appropriate organic solvent. Common solvents used include acetone, ethanol, or methanol, often in aqueous solutions.[5][14][16] Extraction can be performed at room temperature or under reflux.[14]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., aqueous ethanol or methanol).[14]

-

Chromatographic Purification: The fraction containing the macrocarpals is further purified using various chromatographic techniques. This typically involves a combination of:

-

Silica Gel Column Chromatography: For initial separation based on polarity.[5]

-

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography.[5]

-

High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) for final purification of individual macrocarpals.[5]

-

-

Structure Elucidation: The purified compounds are identified and their structures elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and MS (ESI, HRMS).[5][9]

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of purified macrocarpals against various microorganisms is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[14]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Macrocarpals: The purified macrocarpal is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[14]

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.[14]

-

Determination of MIC: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism.[14]

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of Macrocarpals

The biosynthesis of macrocarpals is believed to proceed through the convergence of two major metabolic pathways: the polyketide pathway for the phloroglucinol core and the terpene biosynthetic pathway (mevalonate or MEP pathway) for the terpene moiety.[9][10] While the specific enzymes involved in the final condensation step in Eucalyptus are yet to be fully elucidated, a plausible pathway can be proposed.

Caption: Proposed biosynthetic pathway of macrocarpals in Eucalyptus.

Experimental Workflow for Macrocarpal Isolation and Identification

The process of isolating and identifying macrocarpals from Eucalyptus leaves follows a systematic workflow, from plant material to pure compound.

References

- 1. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Semisynthesis of macrocarpal C and analogues by selective dehydration of macrocarpal A or B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: Biosynthesis of secondary metabolites - Eucalyptus grandis (rose gum) [kegg.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Five phloroglucinol-monoterpene adducts from Eucalyptus grandis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxic Evaluation of Macrocarpals on Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the request for information on the preliminary cytotoxic evaluation of "Macrocarpal N." While this compound is a known natural product isolated from Eucalyptus species[1], a comprehensive search of published literature did not yield specific studies detailing its cytotoxic effects on cell lines. To provide a relevant and structured technical guide as requested, this document utilizes data and methodologies from studies on closely related and well-researched compounds, Macrocarpal C and Macrocarpal I. The experimental protocols and data presented herein should therefore be considered as illustrative examples of how a cytotoxic evaluation of this compound could be designed and reported.

Introduction to Macrocarpals

Macrocarpals are a class of formylated phloroglucinol compounds (FPCs) found in plant species of the Myrtaceae family, particularly within the genus Eucalyptus[1]. These compounds are characterized by a phloroglucinol dialdehyde moiety linked to a terpenoid domain[1]. Various macrocarpals, including Macrocarpal C and Macrocarpal I, have been investigated for their diverse biological activities, including antifungal and anticancer properties[1][2][3][4]. This guide focuses on the methodologies and data presentation relevant to assessing the cytotoxic potential of these compounds against cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of macrocarpals are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the available IC50 data for Macrocarpal B, a related compound, on different cell lines.

| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |

| Macrocarpal B | A549 | SRB Assay | 72 hrs | < 10 µM | |

| Macrocarpal B | HL-60 | MTT Assay | 72 hrs | < 10 µM |

Experimental Protocols

A thorough cytotoxic evaluation involves a series of well-defined experimental protocols. The following sections detail the methodologies commonly employed in such studies.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines, such as colorectal cancer cells (e.g., SW620, DLD1) and breast cancer cells, are commonly used. Non-cancerous cell lines may also be included to assess selectivity.

-

Culture Medium: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assays

The assessment of cell viability and proliferation is a cornerstone of cytotoxic evaluation.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the macrocarpal compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

-

SRB (Sulphorhodamine B) Assay:

-

Follow steps 1 and 2 of the MTT assay.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with SRB solution.

-

Wash the plate to remove unbound dye.

-

Solubilize the bound dye with a Tris-base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

Calculate the percentage of cell viability.

-